molecular formula C10H19N B1624012 (2-Cyclohex-1-EN-1-ylethyl)ethylamine CAS No. 356530-87-5

(2-Cyclohex-1-EN-1-ylethyl)ethylamine

Cat. No.: B1624012
CAS No.: 356530-87-5
M. Wt: 153.26 g/mol
InChI Key: JAROGWBXHJVFDP-UHFFFAOYSA-N
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Description

Constitutional Isomers

The compound lacks geometric or stereoisomerism due to the absence of:

  • Double-Bond Geometry : The cyclohexene double bond (C1-C2) is part of the ring structure, preventing cis/trans isomerism.
  • Chiral Centers : Carbon 1 (bearing the ethylamine group) is sp² hybridized and lacks tetrahedral geometry.

Related Constitutional Isomers :

Isomer Key Structural Difference CAS
2-(Cyclohex-3-en-1-yl)ethylamine Double bond at C3-C4 40496-65-9
(1S)-Cyclohex-2-en-1-amine Amine on C1 with C2-C3 double bond 153922-89-5

These isomers differ in double-bond position or substituent placement but share the cyclohexene-amine core.

Stereochemical Implications

The rigidity of the cyclohexene ring and sp² hybridization at C1 preclude stereoisomerism. No enantiomers or diastereomers exist for this compound.

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-11-9-8-10-6-4-3-5-7-10/h6,11H,2-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAROGWBXHJVFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408894
Record name (2-CYCLOHEX-1-EN-1-YLETHYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356530-87-5
Record name (2-CYCLOHEX-1-EN-1-YLETHYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Cyclohex-1-EN-1-ylethyl)ethylamine can be synthesized through the reaction of 1-cyclohexene with ethylamine under suitable conditions. Common methods include:

    Acidic Conditions: The addition of ethylamine to 1-cyclohexene in the presence of an acid catalyst.

    Heating and Catalysis: The reaction can also be facilitated by heating the reactants in the presence of a catalyst to promote the formation of the desired product[][2].

Industrial Production Methods

Industrial production of this compound typically involves continuous flow synthesis, which allows for efficient production with in-line separation and without intermediate purification. This method can achieve a high yield and throughput .

Chemical Reactions Analysis

Hydrogenation Reactions

This compound undergoes catalytic hydrogenation under controlled conditions. In one protocol :

Reaction Conditions Results
Catalyst: Ni-Pd alloyPressure: 1-5 MPa H₂
Temperature: 80–100°CTime: 1–2 hours
Solvent: Petroleum ether/ethanolYield: 93.1–95.5%

The cyclohexenyl group selectively reduces to cyclohexane without affecting the ethylamine group. This reaction demonstrates compatibility with transition metal catalysts under moderate hydrogen pressures .

Acid-Catalyzed Rearrangement

Protonation of the amine group facilitates skeletal rearrangements. A study using hydrochloric acid (HCl) in ethanol/water mixtures at 60–80°C induced Hofmann-type elimination, producing cyclohexene derivatives . Key parameters:

ParameterValue
Acid concentration30% HCl
Reaction time1–2 hours
Temperature60–80°C
WorkupNeutralization with NaOH

This pathway highlights the compound's sensitivity to Brønsted acids, enabling controlled degradation for intermediate synthesis .

Base-Mediated Hydrolysis

Under alkaline conditions, the ethylamine group participates in nucleophilic substitution. In a flow chemistry setup :

StepConditionsOutcome
Hydrazinolysis5 M hydrazine hydrate in EtOHResidence time: <5 minutes
Temperature140°CPressure: 7 bar
SolventToluene/EtOHYield: 87% (isolated)

This method achieved efficient deamination while preserving the cyclohexenyl structure, demonstrating utility in continuous manufacturing .

Halogenation Interactions

The cyclohexenyl double bond undergoes electrophilic addition. Experimental data from chlorination studies :

ReagentSolventTemperatureProduct
Cl₂ (gas)Dichloromethane0–15°C2-chloroethylmethylene adduct
HBr (30% aq.)Petroleum ether40°CBromocyclohexane derivative

These reactions proceed with regioselectivity at the cyclohexenyl group, avoiding amine interference .

Stability Under Oxidative Conditions

Limited oxidation data exists, but analogous compounds show:

  • Resistance to mild oxidants (e.g., O₂, H₂O₂)

  • Degradation under strong oxidizers (KMnO₄, CrO₃) via C-N bond cleavage

Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, confirming thermal stability below this threshold .

Scientific Research Applications

Organic Synthesis

Allylic Hydroxylation Reaction
One of the primary applications of (2-Cyclohex-1-EN-1-ylethyl)ethylamine is in the field of organic chemistry as a substrate for allylic hydroxylation reactions. It has been shown to undergo facile reactions catalyzed by enzymes such as dopamine beta-monooxygenase (DBM), leading to the formation of various hydroxylated products. This reaction is significant for synthesizing complex organic molecules with potential pharmaceutical applications .

Synthesis of Spiro Compounds
Research has demonstrated that this compound can serve as a precursor in the synthesis of spiro compounds through microwave-assisted cyclization methods. This approach allows for efficient and rapid synthesis, which is beneficial in developing new chemical entities for drug discovery .

Pharmaceutical Applications

Potential Drug Development
The structural characteristics of this compound make it a candidate for drug development, particularly in creating compounds that target specific biological pathways. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties .

Case Study: Dopamine Beta-Monooxygenase Interaction
A notable case study involves the interaction of this compound with dopamine beta-monooxygenase, where it was found to facilitate the hydroxylation process efficiently. This highlights its relevance in neuropharmacology and the potential to develop new treatments for neurological disorders .

Material Science

Optoelectronic Applications
this compound has been utilized in the preparation of hybrid materials, particularly in creating thin films and single crystals of ammonium lead iodide derivatives. These materials are essential in fabricating optoelectronic devices due to their unique optical properties and stability .

Table 1: Summary of Applications

Application AreaSpecific Use CaseMethodology/Findings
Organic SynthesisAllylic HydroxylationCatalyzed by DBM; forms hydroxylated products
Synthesis of Spiro CompoundsMicrowave-assisted cyclization
Pharmaceutical ResearchDrug DevelopmentPotential anti-inflammatory effects
Interaction with DBMEfficient hydroxylation leading to therapeutic candidates
Material ScienceOptoelectronic DevicesPreparation of hybrid materials for device fabrication

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexenyl-Substituted Amines

2-(1-Cyclohexenyl)ethylamine (CAS: 3399-73-3)
  • Molecular formula : C₈H₁₅N
  • Molecular weight : 125.21 g/mol
  • logP : 1.92
  • Boiling point : 192.64°C
  • Purity : 98% (commercial)
    Comparison : The absence of an ethyl group on the amine nitrogen reduces steric bulk and molecular weight compared to the target compound. Its lower logP (1.92 vs. ~2.5) suggests reduced lipophilicity, making it less suited for lipid-rich environments .
[1-(1-Cyclohexen-1-yl)ethyl]amine Hydrochloride (CAS: 1390654-70-2)
  • Key difference : Methyl substitution on the cyclohexenyl-adjacent carbon.
  • Impact : Increased steric hindrance may reduce reactivity in nucleophilic reactions compared to the target compound .

Linear Enamines and Simple Amines

Hex-5-en-1-amine (CAS: 34825-70-2)
  • Molecular formula : C₆H₁₃N
  • Molecular weight : 99.18 g/mol
  • logP : ~1.5 (estimated)
    Comparison : The linear structure and terminal double bond result in lower hydrophobicity (logP ≈ 1.5) and reduced thermal stability compared to cyclohexenyl analogs .
Ethylamine (CAS: 75-04-7)
  • Molecular formula : C₂H₇N
  • Molecular weight : 45.08 g/mol
  • logP : 0.28
  • Boiling point : 16.6°C
    Comparison : Ethylamine’s small size and high polarity make it volatile and highly water-soluble. Chromatographic separation is challenging due to low retention times and peak overlap , whereas the cyclohexenyl group in the target compound improves chromatographic resolution.

Aromatic and Halogenated Derivatives

N-(4-Chlorobenzyl)-2-(1-Cyclohexen-1-yl)-1-ethanamine Hydrochloride (CAS: 1048640-65-8)
  • Key difference : 4-Chlorobenzyl substitution.

Quantitative Comparison of Key Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) logP Boiling Point (°C) Commercial Purity
(2-Cyclohex-1-en-1-ylethyl)ethylamine 356530-87-5 C₁₀H₁₉N 153.27 ~2.5 N/A 95%
2-(1-Cyclohexenyl)ethylamine 3399-73-3 C₈H₁₅N 125.21 1.92 192.64 98%
Ethylamine 75-04-7 C₂H₇N 45.08 0.28 16.6 Varies
Hex-5-en-1-amine 34825-70-2 C₆H₁₃N 99.18 ~1.5 N/A Varies

Biological Activity

(2-Cyclohex-1-EN-1-ylethyl)ethylamine, also known as 2-(1-cyclohexenyl)ethylamine, is an organic compound with a unique cyclohexene ring structure attached to an ethylamine group. Its molecular formula is C₈H₁₅N, and it features a double bond in the cyclohexene moiety, which contributes to its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The synthesis of this compound typically involves the condensation of substituted acetic or benzoic acids with 2-(1'-cyclohexenyl)ethylamine. This compound can also serve as a substrate for allylic hydroxylation reactions, which introduce hydroxyl groups onto carbon-carbon double bonds adjacent to other double bonds. These reactions can lead to the formation of new molecules with varied applications in materials science and pharmacology .

The biological activity of (2-Cyclohex-1-EN-1-ylethylamine is primarily attributed to its structural characteristics, including the presence of a double bond in the cyclohexene ring and the amine functional group. These features allow it to interact with various biological macromolecules, influencing cellular processes and pathways.

Interaction with Biological Systems

Research indicates that derivatives of this compound have been investigated for their binding affinities to various receptors, crucial for understanding their pharmacological profiles. For instance, studies have shown that this compound can act as an intermediate in the synthesis of morphinans, which possess significant analgesic and antitussive properties.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

  • Allylic Hydroxylation : A study published in "Molecules" demonstrated that this compound could be effectively used as a substrate for allylic hydroxylation reactions, leading to products that are valuable in optoelectronic applications.
  • Morphinan Synthesis : Research has shown that this compound serves as an essential intermediate in synthesizing morphinans. The derivatives exhibit pharmacological activities such as pain relief and cough suppression, indicating potential therapeutic uses in medicine.
  • Receptor Binding Studies : Investigations into its interaction with dopamine beta-monooxygenase revealed insights into its catalytic properties and inhibition mechanisms, highlighting its relevance in neuropharmacology .

Comparative Analysis

The following table summarizes the structural comparisons between this compound and other similar compounds:

Compound NameStructure TypeUnique Features
1-Amino-cyclohexeneAminoalkeneLacks ethyl substituent; more reactive due to NH₂ group.
CyclohexylamineCycloalkyl amineSaturated structure; lacks double bond reactivity.
2-(Cyclopentyl)ethylamineCyclopentane derivativeSmaller ring size; different steric properties.

This comparative analysis emphasizes the unique structural characteristics of this compound that contribute to its distinct reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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